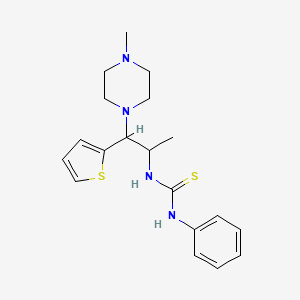

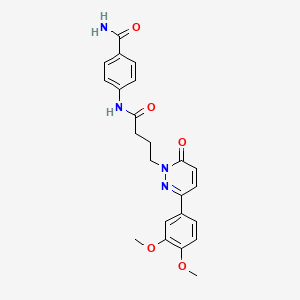

![molecular formula C8H12ClN3O2 B2450121 4-氨基-4,5,6,7-四氢吡唑并[1,5-a]吡啶-2-羧酸盐酸盐 CAS No. 2137791-52-5](/img/structure/B2450121.png)

4-氨基-4,5,6,7-四氢吡唑并[1,5-a]吡啶-2-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid hydrochloride” is a chemical compound with the linear formula C7 H9 N3 O2 . Cl H . It’s a building block based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold .

Synthesis Analysis

The synthesis of this compound involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed .Chemical Reactions Analysis

The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed . The utilizing of building blocks obtained for the different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, is demonstrated .科学研究应用

1. 组合化学与杂环库开发

D. Volochnyuk 及其同事(2010 年)展示了稠合吡啶-4-羧酸的用途,包括与 4-氨基-4,5,6,7-四氢吡唑并[1,5-a]吡啶-2-羧酸盐酸盐相似的结构,用于组合化学。他们的工作展示了通过 Combes 型反应形成稠合杂环化合物库,突出了这些化合物在为制药和材料科学应用生成多样化分子结构方面的潜力。合成的化合物经历了各种组合转化,扩大了它们在不同科学领域的可用性范围 (Volochnyuk 等人,2010 年)。

2. 黑色素瘤治疗的光动力疗法

N. Pereira 及其同事(2015 年)探索了四氢吡唑并[1,5-a]吡啶稠合叶绿素在光动力疗法中的应用,特别是用于黑色素瘤治疗。他们的研究揭示了这些化合物对黑色素瘤和无黑色素瘤癌细胞的高光敏剂能力,某些衍生物表现出显着的活性。这项工作强调了 4-氨基-4,5,6,7-四氢吡唑并[1,5-a]吡啶-2-羧酸盐酸盐衍生物在提高光动力疗法对抗黑色素瘤的有效性方面的潜力 (Pereira 等人,2015 年)。

3. 化学选择性杂环化反应

Yana I Sakhno 及其同事(2010 年)讨论了涉及丙酮酸和 5-氨基-N-芳基-1H-吡唑-4-甲酰胺的化学选择性杂环化反应。该研究重点介绍了选择性生成不同类型的杂环化合物的能力,包括 4,7-二氢吡唑并[1,5-a]嘧啶-5-羧酸,具体取决于催化剂类型和温度方案。这项研究为与 4-氨基-4,5,6,7-四氢吡唑并[1,5-a]吡啶-2-羧酸盐酸盐在结构上相关的化合物的多功能反应性提供了宝贵的见解,这可能对合成新型治疗剂或材料科学应用至关重要 (Sakhno 等人,2010 年)。

未来方向

作用机制

Target of Action

Similar compounds have been found to target hepatitis b virus (hbv) core protein .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit a wide range of nucleoside-resistant hepatitis b virus variants .

Biochemical Pathways

Similar compounds have been found to inhibit the replication of hepatitis b virus, suggesting that they may affect viral replication pathways .

Pharmacokinetics

Similar compounds have been found to inhibit hbv dna viral load when administered orally in a hbv aav mouse model .

Result of Action

Similar compounds have been found to inhibit a wide range of nucleoside-resistant hepatitis b virus variants .

Action Environment

Similar compounds have been found to be effective in a hbv aav mouse model, suggesting that they may be effective in a variety of biological environments .

属性

IUPAC Name |

4-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2.ClH/c9-5-2-1-3-11-7(5)4-6(10-11)8(12)13;/h4-5H,1-3,9H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURGVKCWRBSZKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC(=NN2C1)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

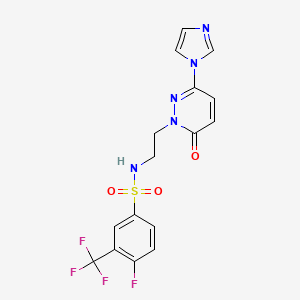

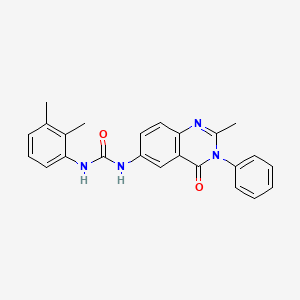

![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2450040.png)

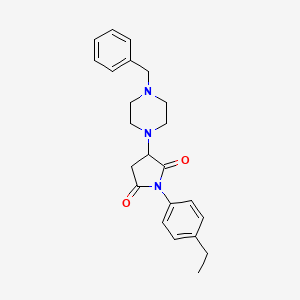

![tert-butyl 4-(hydroxymethyl)-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate](/img/structure/B2450041.png)

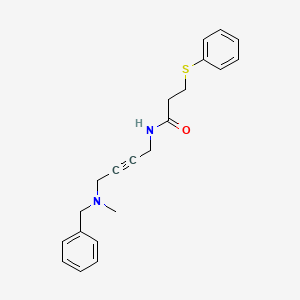

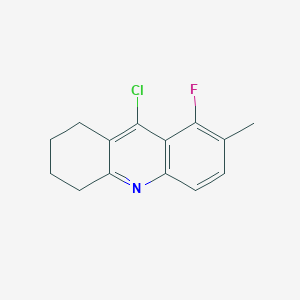

![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2450043.png)

![2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride](/img/structure/B2450044.png)

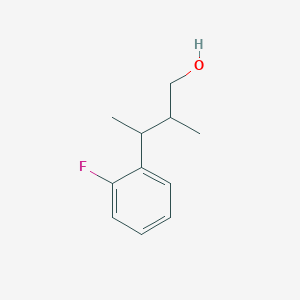

![4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride](/img/structure/B2450048.png)

![4-((4-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2450061.png)